1-Bromo-2-fluoro-4-(methoxymethyl)benzene

説明

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H8BrFO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

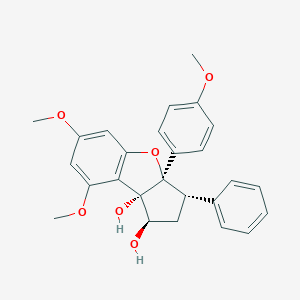

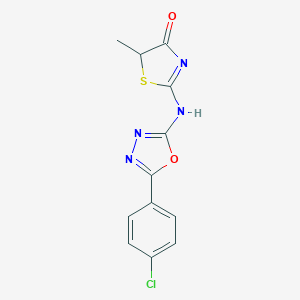

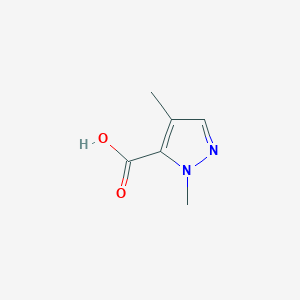

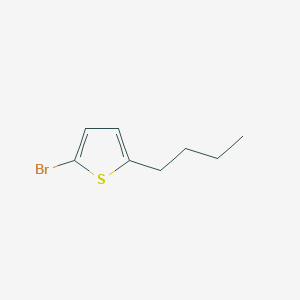

The molecular structure of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene consists of a benzene ring substituted with a bromo group, a fluoro group, and a methoxymethyl group . The exact 3D conformer can be viewed using specific software .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-4-(methoxymethyl)benzene has a molecular weight of 219.05 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 121 . The compound is a liquid at room temperature .科学的研究の応用

Organic Synthesis

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is a versatile reagent in organic synthesis. It can undergo nucleophilic substitution reactions to introduce various functional groups, aiding in the synthesis of complex molecules . Its benzylic position is particularly reactive, allowing for selective transformations that are crucial in building pharmacologically active compounds .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of drug precursors . Its halogen atoms make it suitable for Suzuki-Miyaura coupling reactions , which are instrumental in forming carbon-carbon bonds, a key step in drug development .

Material Science

The compound’s utility extends to material science, where it can be used to modify the properties of materials at a molecular level. Its incorporation into polymers can lead to materials with unique characteristics like enhanced stability or specific reactivity .

Chemical Engineering

In chemical engineering, 1-Bromo-2-fluoro-4-(methoxymethyl)benzene is used in process optimization. Its predictable reactivity profile allows for the efficient design of chemical processes, which is essential for scaling up production while maintaining quality and safety standards .

Biochemistry

Biochemists utilize this compound as a biochemical reagent . It can be used to label or modify biological molecules, helping to elucidate their structure and function, which is fundamental in understanding biological processes and designing therapeutic agents .

Environmental Applications

While not directly used in environmental applications, the handling and storage of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene must adhere to strict environmental safety protocols to prevent contamination. Its use in research can indirectly contribute to environmental protection by developing greener synthesis methods .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

作用機序

Target of Action

This compound is often used in research and development , and its specific targets may depend on the context of the experiment or the reaction it is involved in.

Mode of Action

Bromo-fluoro compounds are often used in organic synthesis due to their reactivity, suggesting that this compound may interact with its targets through electrophilic aromatic substitution or other common reactions involving halogenated aromatic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene. For instance, the compound should be stored at room temperature and it is shipped at normal temperature . Moreover, safety precautions suggest avoiding dust formation and ensuring adequate ventilation during handling, indicating that air quality and particulate matter could influence the compound’s stability and reactivity .

特性

IUPAC Name |

1-bromo-2-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIACNFIULRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608978 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

CAS RN |

162744-47-0 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)

![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)